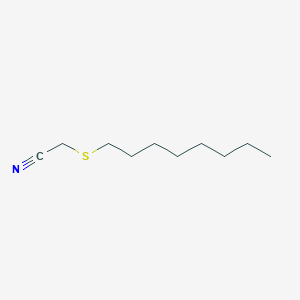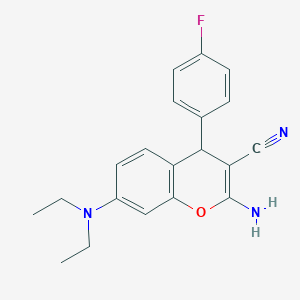
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide est un composé organique complexe qui présente une combinaison de groupes benzylique, chromenyle et benzodioxolyle.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières peuvent inclure le chlorure de 3,4-dichlorobenzylique, la 4-hydroxycoumarine et le 7-méthoxy-1,3-benzodioxole. La synthèse peut se dérouler selon les étapes suivantes :
Formation de l’intermédiaire : Réaction du chlorure de 3,4-dichlorobenzylique avec un nucléophile approprié pour former un intermédiaire.
Réaction de couplage : L’intermédiaire est ensuite couplé à la 4-hydroxycoumarine en conditions basiques pour former un dérivé chromenyle.
Couplage final : Le dérivé chromenyle est ensuite couplé au 7-méthoxy-1,3-benzodioxole dans des conditions appropriées pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies synthétiques ci-dessus pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, la température de réaction optimisée et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle ou d’autres sites réductibles au sein de la molécule.
Substitution : Les groupes benzylique et benzodioxolyle peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les nucléophiles ou les électrophiles peuvent être utilisés dans des conditions appropriées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendront des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des quinones, tandis que la réduction peut donner des alcools ou d’autres dérivés réduits.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses réactions de fonctionnalisation, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires. Ses interactions avec les cibles biologiques peuvent fournir des informations sur son mécanisme d’action et ses applications thérapeutiques potentielles.
Médecine
En chimie médicinale, ce composé peut être exploré comme composé de tête pour le développement de médicaments. Ses caractéristiques structurales peuvent être optimisées pour améliorer ses propriétés pharmacologiques et réduire les effets secondaires potentiels.
Industrie
Dans le secteur industriel, ce composé peut trouver des applications dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide dépendra de son activité biologique ou chimique spécifique. Généralement, le composé peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou des acides nucléiques, conduisant à la modulation des voies biologiques. Des études détaillées seraient nécessaires pour élucider le mécanisme exact et les cibles moléculaires impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4-dichlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide : peut être comparé à d’autres composés qui présentent des motifs structuraux similaires, tels que :
Unicité
L’unicité de this compound réside dans sa combinaison de ces motifs structuraux, qui peut conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C27H21Cl2NO7 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C27H21Cl2NO7/c1-34-21-9-15(10-22-26(21)36-13-35-22)17(11-23(31)30-12-14-6-7-18(28)19(29)8-14)24-25(32)16-4-2-3-5-20(16)37-27(24)33/h2-10,17,32H,11-13H2,1H3,(H,30,31) |
Clé InChI |
MMJQVXNGXYKEGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]propanenitrile](/img/structure/B11048934.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)
![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)



![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)

